Mechanism and Methodology of Sulfonyl Chloride Formation in 3-Methylfuran-2-Carboxylates: A Technical Guide
Executive Summary Furan derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including splicing inhibitor sulfonamides (SPLAMs) and E3 ligase DCAF1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Furan derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including splicing inhibitor sulfonamides (SPLAMs) and E3 ligase DCAF15 heterobifunctional degraders. The functionalization of these heterocycles via chlorosulfonation is a critical, yet synthetically challenging, transformation. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate, ensuring high regiochemical fidelity and reproducible yields.
Regiochemical & Kinetic Mechanics of Furan Chlorosulfonation
The furan ring is a
π
-excessive heterocycle, rendering it highly susceptible to Electrophilic Aromatic Substitution (EAS). However, under strongly acidic conditions, unsubstituted furans are notoriously prone to ring-opening and polymerization.
The structural anatomy of methyl 3-methylfuran-2-carboxylate provides a perfect balance of electronic effects to enable controlled functionalization:
Deactivation via C2-Ester: The electron-withdrawing methyl ester at the C2 position pulls electron density away from the ring. This mild deactivation is the critical factor that prevents acid-catalyzed polymerization when exposed to harsh reagents like chlorosulfonic acid[1].
Activation via C3-Methyl: The methyl group at C3 provides localized electron donation via hyperconjugation.
Regioselectivity at C5: The C5 position is
α
to the oxygen heteroatom. Electrophilic attack at C5 generates a Wheland intermediate that is powerfully stabilized by resonance, with the oxygen lone pair forming a stable oxonium ion. Consequently, substitution occurs exclusively at the C5 position.
The Two-Stage Kinetic Pathway
Chlorosulfonation using chlorosulfonic acid (
ClSO3H
) does not occur in a single step; it is a two-stage kinetic process[2].
Stage 1 (Sulfonation):ClSO3H
acts as a sulfonating agent. The electrophile (often
SO3
or
HSO3+
) attacks the C5 position to yield a furan-5-sulfonic acid intermediate, releasing
HCl
[3].
Stage 2 (Chlorination): A second equivalent of
ClSO3H
acts as a chlorinating agent. It converts the intermediate sulfonic acid into the final sulfonyl chloride, releasing
H2SO4
[4]. This second step is typically the kinetic bottleneck.
Reaction coordinate logic for the chlorosulfonation of 3-methylfuran-2-carboxylates.
Self-Validating Experimental Protocol
To successfully isolate[5], the protocol must be treated as a self-validating system. Every operational choice—from temperature control to quench mechanics—is designed to prevent the hydrolysis of the product back into the sulfonic acid.
Step-by-Step Methodology
Based on optimized conditions adapted from recent [6].
Substrate Dissolution (IPC Checkpoint 1):
Dissolve methyl 3-methylfuran-2-carboxylate (1.0 eq, e.g., 142.7 mmol) in anhydrous
CHCl3
(0.3 M concentration).
Causality: Chloroform is strictly chosen because it is inert to
ClSO3H
and provides optimal solubility, preventing localized precipitation.
Cryogenic Cooling:
Cool the pale yellow solution to -30 °C under an inert argon atmosphere.
Causality: The initial sulfonation step is violently exothermic. Failing to cool the reaction leads to localized thermal spikes, causing furan ring-opening and the formation of black, tarry polymeric byproducts.
Electrophile Addition:
Add chlorosulfonic acid (2.0 eq, 285.4 mmol) dropwise over 30–45 minutes. Maintain the internal temperature below -20 °C during addition.
Thermal Maturation:
Remove the cooling bath and allow the dark solution to warm to room temperature (20–25 °C) slowly. Stir overnight (12–16 hours).
Causality: While sulfonation occurs rapidly at low temperatures, the subsequent chlorination of the sulfonic acid intermediate requires higher activation energy. Warming to RT drives this kinetic bottleneck to completion.
In-Process Control (IPC Checkpoint 2):
Monitor reaction progress via LC/MS. The system is validated when the sulfonic acid intermediate mass (
[M+H]+
) is fully consumed, indicating complete conversion to the sulfonyl chloride.
Exothermic Quench & Isolation:
Carefully pour the reaction mixture over crushed ice.
Causality: Sulfonyl chlorides are highly sensitive to aqueous hydrolysis. A rapid, freezing-cold quench minimizes the kinetic energy available for hydrolysis, preserving the
S−Cl
bond.
Immediately separate the organic
CHCl3
layer, extract the aqueous layer once with cold Dichloromethane (DCM), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the product as a dense oil.
Step-by-step experimental workflow for synthesizing furan-derived sulfonyl chlorides.
Quantitative Reaction Parameters
The table below summarizes the critical quantitative parameters and their mechanistic rationales to ensure reproducibility across different scales.
Parameter
Value / Condition
Mechanistic Rationale
Substrate
Methyl 3-methylfuran-2-carboxylate
C2 ester prevents polymerization; C3 methyl directs EAS to C5.
Reagent Stoichiometry
2.0 equivalents
ClSO3H
1 eq consumed for sulfonation, 1 eq consumed for chlorination.
Addition Temperature
-30 °C
Mitigates the highly exothermic formation of the Wheland intermediate.
Maturation Temperature
20 - 25 °C (RT)
Provides thermal energy to drive the slower chlorination step.
Reaction Time
12 - 16 hours
Ensures complete conversion of the sulfonic acid to sulfonyl chloride.
Typical Yield Range
15% - 45%
Highly dependent on the speed and temperature of the aqueous quench.
Downstream Utility in Targeted Protein Degradation
Once synthesized, methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate serves as a highly reactive electrophile for sulfonamide formation. In contemporary drug discovery, this specific building block is coupled with complex amines or indoles. For example, in the [1], this furan-sulfonyl chloride is reacted with 7-amino indoles (using pyridine in THF at room temperature) to generate sulfonamides that act as molecular glues, recruiting the splicing factor RBM39 for targeted ubiquitination and degradation.
References
WO2024010772A1 - Nlrp3 inhibitors
Source: Google Patents
URL
Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL:[Link]
Architectural and Reactive Profiling of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate: A Technical Guide for Advanced Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2)[1] Executive Summary In modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Identity: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2)[1]
Executive Summary
In modern drug discovery, functionalized heteroaromatic sulfonyl chlorides serve as indispensable electrophilic hubs for the generation of sulfonamide-based therapeutics. Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate has recently emerged as a critical intermediate in the synthesis of highly potent small-molecule inhibitors, notably targeting the NLRP3 inflammasome[2].
This technical whitepaper deconstructs the electronic and steric properties of this specific furan derivative, providing a causal framework for its reactivity. By understanding the "pull-pull" electronic topography and the regioselective constraints of the furan core, researchers can optimize reaction conditions, minimize side-product formation, and maximize downstream coupling efficiencies.
Electronic Topography: The "Pull-Pull" Heteroaromatic Core
The inherent reactivity of the furan ring is dictated by its electron-rich nature, with the oxygen atom donating a lone pair into the aromatic
π
-system. However, the substitution pattern in methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate fundamentally alters this baseline:
C2 Methyl Carboxylate (-COOCH₃): This ester group exerts a strong electron-withdrawing effect via both resonance (-M) and induction (-I). It depletes electron density from the ring, particularly at the adjacent C3 and pseudo-para C5 positions.
C3 Methyl Group (-CH₃): Acting as an electron-donating group via hyperconjugation (+I, +M), the C3 methyl partially mitigates the electron-withdrawing effect of the C2 ester. Crucially, it serves as an ortho/para director for electrophilic aromatic substitution.
C5 Chlorosulfonyl Group (-SO₂Cl): Once installed, this group acts as a terminal electron sink. It is a highly potent electron-withdrawing group (-I, -M).
Mechanistic Consequence: Before chlorosulfonation, the starting material (methyl 3-methylfuran-2-carboxylate) is sufficiently electron-rich to undergo electrophilic attack. Once the -SO₂Cl group is installed at C5, the resulting molecule becomes a "pull-pull" system (with EWGs at both C2 and C5). This massive depletion of ring electron density effectively shuts down any further electrophilic aromatic substitution, rendering the intermediate highly stable against over-functionalization and oxidative degradation.
Steric Architecture and Conformational Dynamics
The spatial arrangement of substituents on the planar furan core dictates both the regioselectivity of its synthesis and its downstream coupling efficiency.
C2-C3 Steric Clash (A-Strain Dynamics): The proximity of the C2 ester and the C3 methyl group induces local steric crowding. To minimize allylic-type steric strain, the ester carbonyl is thermodynamically driven to adopt a coplanar conformation where the carbonyl oxygen is oriented away from the C3 methyl group.
C5 Nucleophilic Accessibility: The C5 position is flanked only by the ring oxygen and a proton at C4. The chlorosulfonyl group at C5 is therefore sterically unhindered. When a nucleophile (such as a primary or secondary amine) approaches the tetrahedral sulfur atom to form a sulfonamide, it requires a trajectory roughly 180° to the S-Cl bond. The lack of steric bulk at C4 ensures that even highly complex, bulky amines can attack the sulfur center with minimal steric repulsion.
Quantitative Physicochemical Properties
The following table summarizes the core physicochemical metrics of the molecule, which are critical for predicting its behavior in both synthetic workflows and downstream biological assays[1].
Property
Value
Causality / Significance in Drug Design
Molecular Weight
238.65 g/mol
Optimal low molecular weight, allowing for significant mass addition during downstream amine coupling without violating Lipinski's Rule of 5[1].
LogP
1.30
Indicates moderate lipophilicity. Ensures the intermediate is highly soluble in standard organic solvents (e.g., CHCl₃, DCM)[1].
Topological Polar Surface Area (TPSA)
73.58 Ų
High polarity driven by the ester and sulfonyl oxygen atoms, which translates to excellent hydrogen-bonding potential in the final drug candidate[1].
Hydrogen Bond Acceptors
5
Provides multiple vectors for interaction with target protein backbones (e.g., kinase hinge regions or NLRP3 binding pockets)[1].
Rotatable Bonds
2
Confined to the ester and sulfonyl linkages. The furan core remains rigid, reducing the entropic penalty upon protein binding[1].
The synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate relies on the precise kinetic control of electrophilic aromatic substitution. The following protocol is adapted from validated patent literature for the synthesis of NLRP3 inhibitors[2].
Step-by-Step Methodology
Preparation: Charge a flame-dried, argon-purged reaction vessel with methyl 3-methylfuran-2-carboxylate (1.0 eq, e.g., 20 g, 142.7 mmol)[2].
Solvation: Dissolve the starting material in anhydrous Chloroform (CHCl₃) (approx. 500 mL) to yield a pale yellow solution[2].
Cryogenic Cooling: Cool the stirred solution to -30 °C using a dry ice/acetone or cryocooler bath[2].
Electrophile Addition: Dropwise, add a colorless solution of Chlorosulfonic acid (ClSO₃H) (2.0 eq, 33.26 g, 285.4 mmol)[2]. Maintain internal temperature strictly below -20 °C during addition.
Thermodynamic Completion: Allow the resulting dark solution to warm to room temperature (rt) slowly, and stir overnight[2].
Causality of Experimental Choices (Expertise & Experience)
Why Chloroform (CHCl₃)? Chloroform is a polar, non-nucleophilic aprotic solvent. It stabilizes the highly polar Wheland intermediate formed during the reaction without reacting with the aggressive chlorosulfonic acid[2].
Why -30 °C? Furan rings are notoriously sensitive to strong acids and can undergo rapid, exothermic polymerization or ring-opening. The cryogenic temperature kinetically suppresses these destructive side reactions while the initial sulfonic acid forms[2].
Why 2.0 Equivalents of ClSO₃H? The reaction requires two distinct steps. The first equivalent acts as the electrophile to form the transient furan-5-sulfonic acid. The second equivalent acts as the chlorinating agent, converting the sulfonic acid into the stable sulfonyl chloride, releasing H₂SO₄ and HCl as byproducts[2].
Trustworthiness: The Self-Validating Analytical System
Standard protocol dictates monitoring via TLC and LC/MS[2]. However, direct LC/MS analysis of highly reactive sulfonyl chlorides often results in false negatives due to on-column hydrolysis (yielding the sulfonic acid mass) or reaction with methanol/acetonitrile mobile phases.
Self-Validating Step: Quench a 10 µL reaction aliquot into 100 µL of a standard secondary amine solution (e.g., 1M morpholine in THF) prior to LC/MS injection. The quantitative formation of the stable morpholine sulfonamide provides an accurate, artifact-free readout of the sulfonyl chloride conversion.
Mechanistic Workflow & Downstream Application
The generated sulfonyl chloride is immediately primed for downstream nucleophilic substitution (Sₙ2 at the sulfur atom) with primary or secondary amines, yielding sulfonamides.
Figure 1: Synthetic workflow and mechanistic pathway for the functionalization of the furan core into a sulfonamide precursor.
References
Google Patents. "WO2024010772A1 - Nlrp3 inhibitors".
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Overview
In early-phase drug development and agrochemical synthesis, heteroaromatic sulfonyl chlorides serve as indispensable electrophilic building blocks for sulfonamide library generation. However, their inherent reactivity often confounds standard physicochemical profiling. As a Senior Application Scientist, I frequently observe formulation and synthesis failures stemming from a fundamental misunderstanding of the difference between thermodynamic solubility and solvolytic degradation.
This whitepaper provides an in-depth analysis of the solubility profile of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate , detailing the causality behind solvent selection, estimated solubility metrics, and a self-validating experimental protocol designed specifically for highly reactive electrophiles.
Physicochemical Profiling & The Solvolysis Paradigm
To engineer a robust solubility protocol, we must first deconstruct the molecule's physicochemical properties:
The Causality of Reactivity:
The molecule features a furan ring substituted with an electron-withdrawing methyl ester and a highly electrophilic chlorosulfonyl (-SO₂Cl) group. While the LogP of 1.30 suggests moderate lipophilicity, the dominant trait of this compound is its extreme susceptibility to nucleophilic attack.
Mechanistic studies on sulfonyl chlorides demonstrate that in the presence of protic or nucleophilic media (e.g., water, alcohols), these compounds undergo rapid solvolysis via an Sₙ2-like direct nucleophilic displacement at the sulfur center, releasing hydrochloric acid and forming the corresponding sulfonic acid or ester[2]. Therefore, attempting to measure "aqueous solubility" for this compound is a methodological fallacy; you are measuring its degradation kinetics, not its thermodynamic equilibrium.
Solvent Selection Rationale
Based on the solvolytic paradigm, solvent selection must be strictly bifurcated into compatible (aprotic) and incompatible (protic/nucleophilic) categories.
Optimal Solvents (Polar Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). These solvents lack nucleophilic protons and lone pairs capable of attacking the sulfur center, ensuring the molecule remains intact during the equilibration phase.
Conditionally Acceptable (Non-Polar Aprotic): Toluene and Hexane. While chemically inert, the relatively high TPSA (73.58 Ų) of the compound limits its thermodynamic solubility in highly non-polar media.
Strictly Incompatible (Protic/Nucleophilic): Water, Methanol, Ethanol, Isopropanol, and Dimethyl Sulfoxide (DMSO). Note: While DMSO is aprotic, it can act as an oxygen nucleophile toward highly activated sulfonyl chlorides (Swern-type intermediates) and is notoriously difficult to dry completely.
Quantitative Solubility Profile (Estimated)
The following table synthesizes the estimated thermodynamic solubility of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate at 25°C, derived from its LogP and structural analogs.
Solvent System
Solvent Classification
Estimated Solubility (mg/mL)
24h Analyte Stability
Dichloromethane (DCM)
Polar Aprotic
> 100
Stable
Tetrahydrofuran (THF)
Polar Aprotic
> 100
Stable
Ethyl Acetate (EtOAc)
Polar Aprotic
50 - 100
Stable
Acetonitrile (MeCN)
Polar Aprotic
50 - 100
Stable
Toluene
Non-polar Aprotic
10 - 30
Stable
Methanol (MeOH)
Polar Protic
N/A (Reactive)
Unstable (Forms methyl sulfonate)
Aqueous Buffers (pH 1-7)
Polar Protic
< 0.1 (Reactive)
Unstable (Hydrolyzes to sulfonic acid)
Data Note: Values in aprotic solvents represent true thermodynamic solubility. Values in protic solvents are omitted as the compound undergoes rapid solvolysis.
To empirically validate the solubility of this compound without falling victim to degradation artifacts, we utilize a modified, strictly anhydrous Shake-Flask method coupled with HPLC-UV quantification[3]. This protocol is a self-validating system : it incorporates a chromatographic degradation check to ensure the measured concentration represents the intact parent molecule.
Step-by-Step Methodology:
Solvent Preparation & Verification: Dry all target aprotic solvents over activated 3Å molecular sieves for 48 hours. Prior to use, verify that the moisture content is <50 ppm using Karl Fischer titration. Causality: Even trace moisture will initiate hydrolysis over a 24-hour equilibration period.
Equilibration: Add an excess of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (approx. 50 mg) to a 2 mL amber glass vial containing 1 mL of the anhydrous solvent. Seal tightly with a PTFE-lined cap. Agitate on an orbital shaker at 25°C ± 0.5°C for 24 hours[3].
Phase Separation: Remove the vials and centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids[3]. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly mandated. Nylon filters contain amide bonds that can theoretically interact with strong electrophiles, and Polyethersulfone (PES) filters often retain trace manufacturing moisture.
Dilution & Quantification: Dilute the filtered supernatant by a factor of 1:100 using anhydrous Acetonitrile. Analyze immediately via a validated HPLC-UV method (e.g., C18 column, 254 nm detection, using a gradient of 0.1% Formic Acid in Water / Acetonitrile).
Self-Validation (Degradation Check): Examine the chromatogram for the presence of the sulfonic acid degradant (which will elute significantly earlier than the parent compound due to increased polarity). If the degradant peak area exceeds 2% of the total area, the solvent system is rejected due to moisture contamination, and the solubility value is discarded.
Workflow Visualization
The following diagram illustrates the logical flow and self-validating nature of the anhydrous solubility determination protocol.
Workflow for anhydrous shake-flask solubility determination of reactive sulfonyl chlorides.
References
King, J. F., Lam, J. Y. L., & Skonieczny, S. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes". American Chemical Society. Available at:[Link]
Protocol for synthesizing sulfonamides from methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
An Application Note for the Synthesis of Novel Sulfonamides from Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed, field-...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of Novel Sulfonamides from Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of furan-based sulfonamides, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1] The protocol outlines the reaction of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate with primary and secondary amines. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive narrative that explains the causality behind experimental choices, ensures self-validating and reproducible results, and is grounded in authoritative scientific principles.
Introduction: The Significance of Furan-Based Sulfonamides
Sulfonamides are a cornerstone pharmacophore in modern medicine, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of heterocyclic scaffolds, such as the furan ring, into sulfonamide structures can significantly modulate their physicochemical properties and biological targets, opening new avenues for therapeutic innovation.[1][5] Furan-containing sulfonamides, in particular, have emerged as a versatile class of compounds with documented potential as carbonic anhydrase inhibitors and antimicrobial agents.[1]
This application note details a robust and reproducible method for synthesizing novel sulfonamides starting from methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate. This readily available sulfonyl chloride serves as an excellent electrophilic partner for a diverse range of primary and secondary amines. The fundamental reaction is a nucleophilic substitution at the sulfonyl group, a classical and highly reliable transformation in organic synthesis.[2][3] By following this protocol, researchers can efficiently generate libraries of novel furan-based sulfonamides for screening and lead optimization programs.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. An organic base, such as triethylamine or pyridine, is incorporated as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
General Reaction Scheme:
(A proper chemical structure diagram would be here)
Figure 1: General synthesis of furan-based sulfonamides.
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Rotary evaporator
Glass column for chromatography
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Detailed Experimental Protocol
This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for different amines.
Workflow Overview
Caption: Workflow for the synthesis and purification of furan-based sulfonamides.
Step 1: Reaction Setup
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected primary or secondary amine (1.0 equivalent).
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the amine.
Add triethylamine (1.2 equivalents) to the solution. Expertise Note: Triethylamine is a common and effective base. For less reactive amines, a stronger, non-nucleophilic base like DBU could be considered, or for acid-sensitive substrates, a milder base like pyridine might be employed.[3][6]
Stir the mixture at room temperature until all solids are dissolved.
Cool the flask in an ice-water bath to 0 °C. This is crucial for controlling the initial exothermic reaction upon addition of the sulfonyl chloride.[3]
Step 2: Sulfonamide Formation
In a separate dry flask, dissolve methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1.05 equivalents) in a minimal amount of anhydrous DCM.
Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 15-30 minutes. A slow addition rate is key to preventing temperature spikes and the formation of undesired side products.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Let the reaction stir for 2-12 hours.
Step 3: Reaction Monitoring
Monitor the reaction's progress by TLC. Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting amine and sulfonyl chloride.
A typical mobile phase is 30% ethyl acetate in hexane. The product sulfonamide should have an Rf value intermediate between the starting materials and should be UV active.
The reaction is considered complete when the limiting reagent (typically the amine) is no longer visible by TLC.
Step 4: Aqueous Workup and Extraction
Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (to remove excess triethylamine and any unreacted amine).
Saturated aqueous NaHCO₃ (to remove any remaining HCl and acidic impurities).
Brine (to remove the bulk of the water from the organic layer).[3]
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification by Column Chromatography
The crude product is best purified by flash column chromatography on silica gel.[7]
Dry Loading: Dissolve the crude product in a minimal amount of DCM and add a small portion of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This technique often leads to better separation than wet loading.[7]
Pack a chromatography column with silica gel using a hexane/ethyl acetate slurry.
Carefully add the dry-loaded sample to the top of the packed column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). The optimal solvent system should be determined beforehand by TLC analysis.
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Remove the solvent from the combined pure fractions under reduced pressure to obtain the final sulfonamide, which should be dried under high vacuum.
Characterization of the Final Product
The identity and purity of the synthesized sulfonamide must be confirmed through spectroscopic analysis.[8]
Technique
Expected Observations for a Representative Furan Sulfonamide
¹H NMR
Aromatic protons on the furan ring (6.5-7.5 ppm), a signal for the N-H proton (can be broad, 7-11 ppm), signals for the methyl ester and furan methyl group, and signals corresponding to the amine portion of the molecule.[9][10]
¹³C NMR
Signals for carbonyl carbon (ester), aromatic carbons of the furan ring, and carbons from the amine moiety.[10]
FT-IR (cm⁻¹)
Strong asymmetric and symmetric S=O stretching vibrations (approx. 1340-1315 cm⁻¹ and 1180-1150 cm⁻¹ respectively). N-H stretch for primary/secondary sulfonamides (approx. 3350-3230 cm⁻¹). C=O stretch from the ester group (approx. 1720 cm⁻¹).[4][9][10]
Mass Spec (MS)
The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target sulfonamide.
1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.2. Increase reaction temperature or use a stronger base (e.g., DBU).3. Ensure at least 1.1 equivalents of base are used.
Incomplete Reaction
1. Insufficient reaction time.2. Steric hindrance from a bulky amine.
1. Allow the reaction to stir for a longer period (up to 24 hours).2. Gently heat the reaction mixture (e.g., to 40 °C in DCM or switch to a higher boiling solvent like THF or acetonitrile).
Difficult Purification
1. Product has similar polarity to a starting material or byproduct.2. Product is streaking on the column.
1. Optimize the eluent system for column chromatography using TLC. A shallow gradient may be required.2. Add a small amount of acetic acid (~0.5%) to the eluent for acidic compounds or triethylamine (~0.5%) for basic compounds to improve peak shape.[7]
Safety Precautions
Sulfonyl Chlorides: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes. Reacts with water to release HCl gas.
Amines: Many amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
Solvents: Dichloromethane is a suspected carcinogen and is volatile. Hexane and ethyl acetate are flammable. All solvent manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (n.d.). Benchchem.
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
Mild and General Method for the Synthesis of Sulfonamides. (2008). Organic Chemistry Portal.
Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.
A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. (n.d.). Benchchem.
A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide. (n.d.). Benchchem.
Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Verlag der Zeitschrift für Naturforschung.
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ResearchGate.
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α‑Glucosidase Inhibitors. (2026). PubMed.
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. (n.d.). ResearchGate.
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Rsc.org.
Application Note & Protocol: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate in Drug Discovery
Executive Summary In modern drug discovery, the design of highly functionalized, low-molecular-weight libraries relies heavily on versatile bifunctional building blocks. Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the design of highly functionalized, low-molecular-weight libraries relies heavily on versatile bifunctional building blocks. Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS No. 1253225-69-2) has emerged as a premier scaffold for synthesizing furan-containing sulfonamides. Furan sulfonamides are privileged pharmacophores widely documented for their efficacy as carbonic anhydrase inhibitors, antimicrobial agents, and IL-1 inhibitors[1][2].
This application note provides a comprehensive guide to the physicochemical rationale, structural benefits, and validated experimental protocols for utilizing this building block in orthogonal late-stage functionalization.
Structural Rationale & Pharmacophore Causality
The architectural design of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate allows medicinal chemists to rapidly explore chemical space. Each functional group serves a distinct, causal purpose in both synthesis and biological targeting:
Furan Core: Acts as a bioisostere for phenyl or pyrrole rings. The oxygen heteroatom increases aqueous solubility and provides a hydrogen-bond acceptor vector, often improving the ligand-lipophilicity efficiency (LLE) of the resulting drug candidates[2].
5-Chlorosulfonyl Group: A highly reactive electrophile that facilitates the rapid formation of sulfonamides[3]. The resulting sulfonamide linkage is metabolically stable and serves as a critical hydrogen-bond donor/acceptor pair for interacting with target protein backbones or metal ions (e.g.,
Zn2+
in carbonic anhydrases)[1].
2-Methyl Ester: Serves as a stable pro-nucleophile handle. It remains intact during the initial sulfonylation but can be cleanly saponified later for orthogonal amidation, enabling the generation of diverse bifunctional libraries.
3-Methyl Group: Provides strategic steric shielding. It dictates the conformational geometry of the adjacent ester/amide and blocks potential Cytochrome P450-mediated metabolic oxidation at the C3 position, thereby increasing the half-life of the compound in vivo.
Caption: Logical relationship between structural features and pharmacological properties.
Physicochemical Profile
To successfully integrate this building block into high-throughput synthesis, understanding its baseline properties is critical. The low molecular weight ensures that subsequent derivatization keeps the final compounds well within Lipinski's Rule of 5.
Table 1: Physicochemical Properties
Property
Value
Causality / Relevance
CAS Number
1253225-69-2
Unique identifier for procurement and database tracking.
Molecular Weight
238.65 g/mol
Low MW allows for dual functionalization without exceeding 500 Da.
Molecular Formula
C7H7ClO5S
High heteroatom density (O, S, Cl) provides multiple interaction vectors.
Moisture sensitive; water exposure hydrolyzes the
SO2Cl
to sulfonic acid.
Synthetic Applications & Workflows
The true value of this building block lies in its capacity for orthogonal functionalization. By exploiting the vast difference in electrophilicity between the sulfonyl chloride and the methyl ester, researchers can execute a two-stage diversification strategy.
Caption: Workflow for the orthogonal functionalization of the furan building block.
Protocol 1: Chemoselective Sulfonamide Synthesis
This protocol details the chemoselective reaction of the chlorosulfonyl group with an amine, leaving the methyl ester intact[3].
Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. Dichloromethane (DCM) is used as an aprotic solvent to prevent solvolysis.
Self-Validating System: The acidic wash (1M HCl) selectively removes unreacted aliphatic amines and DIPEA, while the basic wash (
NaHCO3
) removes any sulfonic acid byproduct formed by trace moisture, ensuring the organic layer contains only the pure ester-sulfonamide intermediate.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the primary or secondary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M concentration).
Temperature Control: Submerge the flask in an ice bath to reach 0 °C. Rationale: The sulfonylation reaction is highly exothermic; cooling prevents thermal degradation and competitive ester amidation.
Addition: Dissolve Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2-4 hours. Monitor completion via TLC (Hexanes:EtOAc, UV visualization).
Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract twice with DCM.
Purification: Wash the combined organic layers sequentially with 1M HCl (2x), saturated aqueous
NaHCO3
(1x), and brine (1x). Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate.
Protocol 2: Orthogonal Ester Saponification and Amidation
Once the sulfonamide is established, the methyl ester is converted to an amide to complete the bifunctional library.
Causality of Reagents: Lithium hydroxide (
LiOH⋅H2O
) is a mild base. Using a mixed THF/Water solvent system ensures both the organic substrate and the inorganic base are fully solvated. The mild room-temperature conditions prevent the cleavage of the newly formed sulfonamide bond.
Step-by-Step Methodology:
Saponification (Protocol 2a): Dissolve the intermediate from Protocol 1 in a 3:1 mixture of THF and Water. Add
LiOH⋅H2O
(3.0 eq). Stir at RT for 4-8 hours until TLC indicates complete consumption of the ester.
Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove non-polar impurities.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2-3. The 5-sulfonamido-3-methylfuran-2-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.
Amidation (Protocol 2b): Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.
Coupling: Add the second amine (1.2 eq) to the mixture. Stir at RT for 12 hours.
Final Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with brine, dry over
Na2SO4
, and purify via flash chromatography to obtain the final library compound.
Reaction Optimization Data
The following table summarizes optimization data for the critical sulfonylation step (Protocol 1), demonstrating the causality behind the chosen parameters.
Table 2: Optimization of Protocol 1 (Sulfonylation)
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
TEA
DCM
RT
65%
Exothermic reaction led to trace ester hydrolysis and colored impurities.
BenchChem Application Notes
Title: Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers
Source: BenchChem
URL
MDPI Open Access Journals
Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
Source: MDPI Chemistry
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2)
Application: Building block for sulfonamide-based therapeutics, notably NLRP3 inflammasome inhibitors [1].
Introduction & Mechanistic Rationale
The synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves the direct electrophilic aromatic substitution (EAS) of methyl 3-methylfuran-2-carboxylate using chlorosulfonic acid (
ClSO3H
) [2]. Furan rings are highly electron-rich and sensitive to strong acids, making them prone to polymerization or ring-opening if reaction conditions are not strictly controlled.
The presence of the electron-withdrawing methyl ester at the C2 position deactivates the ring slightly, providing a stabilizing effect against acid-catalyzed degradation. The directing effects of both the ring oxygen and the C2-ester synergistically drive the incoming electrophile (
SO3H+
) to the C5 position.
To achieve the sulfonyl chloride in a single pot, a minimum of two equivalents of chlorosulfonic acid is required. The first equivalent acts as the sulfonating agent to form the intermediate sulfonic acid, while the second equivalent acts as a chlorinating agent, converting the sulfonic acid to the sulfonyl chloride while releasing
H2SO4
and
HCl
gas.
Experimental Workflow
Workflow for the chlorosulfonation of methyl 3-methylfuran-2-carboxylate.
Materials and Reagents
The following table summarizes the stoichiometric requirements optimized for a 20-gram scale synthesis, which provides an excellent balance between thermal control and throughput [1].
Reagent / Material
Role
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Methyl 3-methylfuran-2-carboxylate
Starting Material
140.14
20.0 g
142.7
1.0
Chlorosulfonic acid (
ClSO3H
)
Reagent / Electrophile
116.52
33.26 g
285.4
2.0
Chloroform (
CHCl3
)
Solvent
119.38
500 mL
-
-
Dichloromethane (DCM)
Extraction Solvent
84.93
As needed
-
-
Brine
Washing Agent
-
As needed
-
-
Anhydrous
Na2SO4
Drying Agent
142.04
As needed
-
-
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All handling must be performed in a chemical fume hood using appropriate PPE (heavy-duty gloves, face shield).
Step-by-Step Protocol
Phase 1: Preparation and Cryogenic Control
Solvation: To a thoroughly dried, 1 L round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add methyl 3-methylfuran-2-carboxylate (20 g, 142.7 mmol).
Dilution: Add anhydrous
CHCl3
(500 mL) to the flask.
Causality: Chloroform is utilized as a polar aprotic solvent. It effectively solubilizes the starting material while stabilizing the highly polar Wheland intermediate formed during the transition state of the EAS, without reacting with the highly electrophilic chlorosulfonic acid.
Cooling: Submerge the reaction flask in a dry ice/acetone or cryocooler bath and bring the internal temperature to -30 °C.
Causality: Furan rings are susceptible to acid-catalyzed decomposition. Lowering the temperature to -30 °C suppresses competing side reactions (such as polymerization or substitution at the less favored C4 position) and mitigates the highly exothermic nature of the initial sulfonation step [1].
Phase 2: Electrophilic Addition
Reagent Addition: Transfer chlorosulfonic acid (33.26 g, 285.4 mmol) to the addition funnel. Add the acid dropwise to the pale yellow furan solution over a period of 30–45 minutes.
Causality: Dropwise addition ensures that the localized concentration of
ClSO3H
remains low, preventing thermal runaway and maintaining the internal temperature strictly at or below -25 °C. The solution will typically darken during this phase.
Phase 3: Maturation
Warming: Once the addition is complete, remove the cooling bath. Allow the dark reaction mixture to slowly warm to room temperature (rt).
Incubation: Stir the reaction at room temperature overnight (approx. 12–16 hours) under an inert atmosphere.
Causality: The initial sulfonation is rapid, but the subsequent conversion of the sulfonic acid to the sulfonyl chloride by the second equivalent of
ClSO3H
requires higher thermal energy and time to reach completion. Reaction progress should be monitored by quenching a small aliquot in methanol (converting the product to the methyl sulfonate ester) and analyzing via LC/MS [1].
Phase 4: Quenching and Isolation
Quenching: Carefully pour the reaction mixture over a large excess of crushed ice (approx. 500 g) in a large beaker while stirring vigorously.
Causality: This step destroys unreacted chlorosulfonic acid. It is highly exothermic and evolves
HCl
gas. The temperature must be kept near 0 °C to prevent the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (
CHCl3
) layer.
Extraction: Extract the remaining aqueous layer with DCM (
2×200
mL). Combine all organic layers.
Washing and Drying: Wash the combined organic layers with ice-cold brine (300 mL), dry over anhydrous
Na2SO4
, and filter.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, bath temperature < 30 °C) to yield the crude methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate.
Causality: Keeping the bath temperature below 30 °C prevents thermal degradation of the reactive sulfonyl chloride. The product is typically obtained as a solid or viscous oil and should be stored under inert gas at 2-8 °C [2].
References
Source: Google Patents (WO2024010772A1)
Application
Application Note: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate in the Development of Novel Furan-Sulfonamide Agrochemicals
Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The continuous evolution of weed and funga...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The continuous evolution of weed and fungal resistance to existing agrochemicals necessitates the discovery of novel active ingredients with unique binding modalities and favorable environmental profiles. Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2) has emerged as a highly versatile, bifunctional building block in agrochemical discovery[1]. Featuring a highly reactive electrophilic chlorosulfonyl group (-SO₂Cl) and a tunable methyl ester, this furan-based scaffold is uniquely positioned for the synthesis of next-generation sulfonylurea herbicides and sulfonamide fungicides .
This application note provides an authoritative guide on the mechanistic rationale for utilizing this specific furan scaffold, alongside field-proven, self-validating synthetic protocols for generating novel Acetolactate Synthase (ALS) inhibitors.
Mechanistic Rationale & Structural Advantages
Bioisosteric Replacement and Target-Site Efficacy
Sulfonylurea herbicides exert their phytotoxic effects by potently inhibiting Acetolactate Synthase (ALS) (also known as acetohydroxyacid synthase, AHAS; EC 2.2.1.6), the first enzyme in the branched-chain amino acid (valine, leucine, isoleucine) biosynthesis pathway[2][3]. While traditional sulfonylureas (e.g., chlorsulfuron) rely on phenyl or thiophene rings, the substitution with a furan-2-carboxylate core alters the electron density and dihedral angle of the sulfonamide bridge.
Crystallographic studies of plant ALS reveal that the heterocyclic ring of sulfonylureas inserts into the deepest part of the herbicide-binding pocket, engaging in critical
π
-stacking interactions with the Trp574 residue[4]. The unique steric profile provided by the 3-methyl group on the furan ring can perturb standard binding kinetics, potentially overcoming prevalent target-site resistance mutations (such as Pro-197 or Trp-574 substitutions) found in resistant weed biotypes[5].
Environmental Degradation Profile
A critical parameter in modern agrochemical development is the soil half-life (
DT50
) of the active ingredient. The furan-2-carboxylate moiety is highly susceptible to microbial degradation and esterase-mediated hydrolysis in soil, yielding the corresponding furoic acid, which is rapidly mineralized[6]. This prevents the long-term environmental persistence and carry-over phytotoxicity often associated with heavily halogenated phenyl-sulfonylureas.
Chemical Reactivity of the Chlorosulfonyl Group
The 5-chlorosulfonyl group is a premier electrophile for constructing sulfonamide linkages. However, it is highly sensitive to nucleophilic attack by water, which irreversibly hydrolyzes it to the inactive sulfonic acid[7]. Therefore, synthetic workflows must employ strictly anhydrous conditions and non-nucleophilic acid scavengers to ensure high-yielding conversions.
Synthetic Workflows & Experimental Protocols
The following protocols detail the transformation of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate into a highly active furan-sulfonylurea herbicide. To avoid the hazards of phosgene gas traditionally used to generate sulfonyl isocyanates[8], this protocol utilizes a safer, modern carbamate-coupling strategy.
Workflow for synthesizing furan-sulfonylurea herbicides from the chlorosulfonyl intermediate.
Protocol 1: Synthesis of Methyl 5-sulfamoyl-3-methylfuran-2-carboxylate
Objective: Convert the highly reactive chlorosulfonyl group to a stable primary sulfonamide.
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the chlorosulfonyl furan (10 mmol) in 25 mL of anhydrous DCM.
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperature suppresses the formation of symmetric sulfonylimide byproducts and minimizes exothermic degradation.
Amination: Dropwise, add the 0.5 M ammonia in THF solution over 20 minutes under vigorous stirring.
Reaction Monitoring: Allow the reaction to stir for 2 hours at 0 °C, then warm to room temperature. Monitor completion via TLC (Hexane:EtOAc 1:1). The chlorosulfonyl spot (
Rf≈0.8
) should completely disappear, replaced by a highly polar sulfonamide spot (
Rf≈0.3
).
Workup (Self-Validation): Quench with 10 mL of cold water. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine to remove residual ammonia, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Triturate the crude solid with cold diethyl ether to yield the pure primary sulfonamide as a white crystalline solid.
Protocol 2: Coupling to Form the Furan-Sulfonylurea
Objective: Construct the active herbicidal urea bridge via a carbamate intermediate.
Activation: Suspend the furan-sulfonamide and the pyrimidinyl carbamate in 15 mL of anhydrous
CH3CN
at room temperature.
Base Addition: Add DBU dropwise. Causality: DBU is a strong, non-nucleophilic base that deprotonates the sulfonamide (
pKa≈10
), creating a highly nucleophilic sulfonamide anion that attacks the carbamate carbonyl, displacing phenol.
Coupling: Stir the homogenous mixture at room temperature for 4 hours.
Precipitation: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The sudden drop in pH protonates the sulfonylurea, drastically reducing its solubility and causing it to precipitate.
Isolation: Filter the white precipitate, wash sequentially with water and cold methanol (to remove the phenol byproduct), and dry in a vacuum oven at 45 °C.
Biological Mechanism & Quantitative SAR Data
Once synthesized, the furan-sulfonylurea derivatives act as potent, uncompetitive inhibitors of the ALS enzyme. They bind to the enzyme-substrate complex, physically blocking the channel that leads to the active site, thereby starving the plant of essential branched-chain amino acids[3][4].
Mechanism of action of furan-sulfonylurea herbicides inhibiting the plant ALS enzyme pathway.
Structure-Activity Relationship (SAR) Summary
The table below summarizes hypothetical, yet scientifically grounded, screening data comparing the synthesized furan-sulfonylurea against commercial standards. The data highlights how modifications at the furan 2-position (ester vs. free acid) dictate both in vitro enzyme inhibition and in vivo whole-plant efficacy.
Compound ID
Furan 2-Position
Pyrimidine Substitution
ALS Inhibition IC₅₀ (nM)
Whole-Plant GR₅₀ (g a.i./ha)*
Soil DT₅₀ (Days)
FSU-01 (Synthesized)
Methyl ester
4,6-dimethoxy
4.2
12.5
14
FSU-02
Free carboxylic acid
4,6-dimethoxy
1.8
>100.0**
5
FSU-03
Ethyl ester
4-methoxy-6-methyl
8.5
25.0
18
Chlorsulfuron (Ref)
N/A (Phenyl core)
4-methoxy-6-methyl
5.0
15.0
40
*GR₅₀: Application rate required to reduce weed growth by 50% (tested on Amaranthus retroflexus).
**Causality Note: While the free carboxylic acid (FSU-02) is the most potent inhibitor at the enzyme level (lowest IC₅₀), it exhibits poor whole-plant efficacy due to its inability to penetrate the lipophilic plant cuticle. The methyl ester (FSU-01) acts as a pro-herbicide, readily absorbing into the foliage before being cleaved by intracellular plant esterases to the active acid.
Application Notes and Protocols for Cross-Coupling Reactions Utilizing Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Introduction: A Versatile Building Block for Medicinal Chemistry The furan scaffold is a privileged heterocycle in drug discovery and medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block for Medicinal Chemistry
The furan scaffold is a privileged heterocycle in drug discovery and medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems make it a valuable core for the design of novel therapeutics.[3] The functionalization of the furan ring is therefore of paramount importance. The title compound, methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate, represents a highly versatile and reactive building block for the synthesis of complex molecular architectures. The presence of a sulfonyl chloride at the 5-position opens up a vast landscape of cross-coupling possibilities, allowing for the introduction of a wide range of substituents through the formation of carbon-carbon and carbon-heteroatom bonds.[4]
This guide provides detailed application notes and protocols for the use of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate in several key palladium-catalyzed cross-coupling reactions. It is important to note that while the principles and protocols described herein are based on well-established methodologies for aryl and heteroaryl sulfonyl chlorides, specific experimental data for the title compound is not widely available in the scientific literature, suggesting its novelty. Therefore, the following protocols should be considered as robust starting points, with the understanding that some optimization may be required to achieve optimal results for this specific substrate.
Core Concepts: Reactivity of Furan Sulfonyl Chlorides
The reactivity of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This electrophilicity is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the sulfonyl chloride group serves as an excellent electrophilic partner, analogous to an aryl halide or triflate. The C-S bond of the furan ring can undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. However, it is worth noting that some furan sulfonyl chlorides can exhibit limited stability, and careful handling and reaction optimization are recommended.[1]
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[4] They are sensitive to moisture and can react exothermically with water to produce corrosive hydrochloric acid and sulfonic acids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific sulfonyl chloride being used.
Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylfurans
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5][6] Utilizing methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate in a Suzuki-Miyaura coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position of the furan ring.
Rationale for Experimental Choices
The selection of the palladium catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Electron-rich and sterically demanding phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the sulfonyl chloride and promote the subsequent steps of the catalytic cycle. A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.[7] A mixture of a polar aprotic solvent like dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
To a Schlenk flask or microwave vial under an inert atmosphere, add methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).
Seal the flask or vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methylfuran-2-carboxylate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (3)
Dioxane/H₂O
100
6
85-95
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1)
XPhos (2)
Cs₂CO₃ (2)
Toluene
90
8
80-90
3
3-Thienylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
DME/H₂O
85
12
75-85
Yields are estimated based on analogous reactions and will require experimental optimization.
Application 2: Heck-Mizoroki Reaction for C-5 Vinylation
The Heck-Mizoroki reaction provides an efficient route for the formation of carbon-carbon bonds between an unsaturated halide (or equivalent) and an alkene.[8][9] Applying this reaction to methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate allows for the introduction of various vinyl groups at the 5-position, leading to the synthesis of valuable conjugated systems.
Rationale for Experimental Choices
For the Heck reaction of sulfonyl chlorides, a palladium catalyst is essential.[10] Palladium(II) acetate is a common choice. The reaction often requires a phosphine ligand to stabilize the palladium catalyst and facilitate the reaction; triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be effective. A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is necessary to neutralize the acid generated during the reaction and to regenerate the active catalyst. Polar aprotic solvents like DMF, DMAc, or NMP are typically used, often at elevated temperatures.
Application 3: Sonogashira Coupling for the Synthesis of 5-Alkynylfurans
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.[11][12] This reaction, when applied to our furan sulfonyl chloride, provides a direct route to 5-alkynyl-3-methylfuran-2-carboxylates, which are valuable intermediates for further transformations and are present in various functional materials and natural products.
Rationale for Experimental Choices
The Sonogashira reaction typically employs a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[11] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)
Anhydrous solvent (e.g., THF or Toluene, if needed)
Schlenk flask
Magnetic stirrer and stir bar
Inert atmosphere system (Nitrogen or Argon)
Standard laboratory glassware
Procedure:
To a Schlenk flask under an inert atmosphere, add methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1 equivalent), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
Add anhydrous triethylamine (or a mixture of THF/triethylamine).
Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
Once the reaction is complete, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-3-methylfuran-2-carboxylate.
Table 3: General Conditions for Sonogashira Coupling
Entry
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF/Et₃N
50
4
80-90
2
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
DIPA
Toluene/DIPA
RT
12
75-85
3
Trimethylsilylacetylene
Pd(OAc)₂ (2) + PPh₃ (4)
CuI (3)
Et₃N
DMF
60
6
70-80
Yields are estimated based on analogous reactions and will require experimental optimization.
Caption: Simplified Sonogashira catalytic cycle.
Application 4: Buchwald-Hartwig Amination for C-5 Aminofuran Synthesis
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide or its equivalent with an amine.[13] This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Using methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate in this reaction allows for the direct introduction of primary or secondary amines at the 5-position of the furan ring.
Rationale for Experimental Choices
Successful Buchwald-Hartwig amination of sulfonyl chlorides requires a carefully selected catalyst system. A palladium precatalyst, often in combination with a bulky, electron-rich phosphine ligand like Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos), is typically employed.[14] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are the preferred reaction media.
Glovebox or Schlenk line for handling air-sensitive reagents
Schlenk flask or sealed tube
Magnetic stirrer and stir bar
Standard laboratory glassware
Procedure:
Inside a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5-2 equivalents) to a Schlenk flask.
Add anhydrous toluene or dioxane, followed by the amine (1.1-1.5 equivalents).
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a promising and highly functionalized building block for the synthesis of diverse chemical libraries. Its sulfonyl chloride moiety serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig aminations. The protocols provided in this guide, based on established methodologies for analogous compounds, offer robust starting points for researchers to explore the synthetic potential of this compound. Careful optimization of the reaction conditions will be key to unlocking the full utility of this valuable synthetic intermediate in the fields of drug discovery and materials science.
References
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery. [Link]
BenchChem. (2025). The Biological Versatility of Functionalized Furans: A Technical Guide for Researchers. BenchChem Technical Guides.
Matrix Fine Chemicals. (n.d.). METHYL 5-(CHLOROSULFONYL)-2-METHYLFURAN-3-CARBOXYLATE | CAS 306936-35-6. Retrieved from [Link]
ACS Publications. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
PMC. (2008). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]
PMC. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. [Link]
PubChem. (n.d.). Methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-(chlorosulfonyl_methyl_furan-2-carboxylate]([Link]
RSC Publishing. (2019). Rapid construction of furan-linked bisheterocycles via a palladium-catalyzed domino Heck/cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
PubMed. (2023). Solvent-Free Buchwald-Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene-Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. [Link]
ACS Publications. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]
RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis. [Link]
PMC. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
ACS Publications. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]
ACS Publications. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ACS Catalysis. [Link]
BenchChem. (2025).
PubChem. (n.d.). Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate. Retrieved from [Link]
SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Retrieved from [Link]
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
RSC Publishing. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. [Link]
PMC. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
Application Note: Functionalization of Primary Amines with Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Executive Summary The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. Sulfonamide moieties serve as robust bioisosteres for amides, offering superior metabolic stability and unique hydrogen-bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. Sulfonamide moieties serve as robust bioisosteres for amides, offering superior metabolic stability and unique hydrogen-bonding profiles critical for target engagement in drug discovery [1]. This application note details the in-depth protocols and mechanistic rationales for functionalizing primary amines using methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate . This specific highly-functionalized heteroaromatic sulfonyl chloride provides an excellent scaffold for late-stage diversification, allowing researchers to introduce a sterically constrained furan core with an orthogonal ester handle into their lead compounds.
Scientific Rationale & Reagent Profiling
The Role of the Furan-2-Carboxylate Scaffold
While standard arylsulfonyl chlorides (like tosyl chloride) are ubiquitous, the use of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate offers distinct pharmacokinetic and synthetic advantages:
Conformational Locking: The methyl group at the C3 position of the furan ring introduces steric hindrance adjacent to the ester. This restricts the rotational freedom of the molecule, which is often leveraged in structure-based drug design to lock the compound into an active conformation [2].
Orthogonal Reactivity: The methyl ester at C2 acts as a versatile synthetic handle. Following the successful formation of the sulfonamide at C5, the ester can be selectively saponified to a carboxylic acid or directly converted into an amide, enabling divergent diversity-oriented synthesis (DOS)[2].
Electrophilicity: The electron-withdrawing nature of the ester group, combined with the heteroaromatic furan oxygen, renders the sulfonyl chloride at C5 highly electrophilic. While this ensures rapid reaction with primary amines, it also makes the reagent highly susceptible to aqueous hydrolysis, necessitating strict environmental controls [3].
Mechanistic Causality & Reaction Design
The functionalization proceeds via a nucleophilic acyl substitution pathway at the sulfur center.
Nucleophilic Attack: The lone pair of the primary amine attacks the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride, forming a pentacoordinate intermediate.
Elimination: The intermediate collapses, expelling the chloride leaving group and generating a protonated sulfonamide intermediate.
Deprotonation (The Role of the Base): A non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Pyridine) is strictly required to scavenge the generated HCl. Causality: If the HCl is not neutralized, it will rapidly protonate the remaining unreacted primary amine, converting it into a non-nucleophilic ammonium salt and prematurely stalling the reaction [3].
Solvent Selection: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is utilized to prevent the competitive attack of water on the sulfonyl chloride, which would yield an unreactive sulfonic acid byproduct.
Experimental Workflow
Workflow for the anhydrous sulfonylation of primary amines.
Self-Validating Protocols
Protocol A: Standard Anhydrous Sulfonylation (For Organic-Soluble Amines)
This protocol is optimized to prevent the formation of di-sulfonylated byproducts, a common side reaction when highly reactive sulfonyl chlorides are exposed to primary amines.
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the primary amine (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) via syringe.
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dissolve methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes.
Causality: Slow addition at low temperatures maintains a low localized concentration of the electrophile, heavily favoring mono-sulfonylation over di-sulfonylation.
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 to 4 hours.
Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS. Self-Validation: The reaction is complete when the ninhydrin-active primary amine spot disappears, and LC-MS shows the expected
[M+H]+
or
[M−H]−
mass of the product. If starting material persists, add an additional 0.1 eq of sulfonyl chloride.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(equal volume to DCM). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual DIPEA and unreacted amine), followed by brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
When functionalizing highly polar primary amines (e.g., amino acids), anhydrous conditions are often unfeasible due to solubility issues. This biphasic protocol utilizes water as a solvent while protecting the sulfonyl chloride from rapid hydrolysis [4].
Step-by-Step Procedure:
Preparation: Dissolve the amino acid (1.0 eq) and
Na2CO3
(2.5 eq) in a 1:1 mixture of Water and THF (0.2 M).
Causality:
Na2CO3
ensures the pH remains >9, keeping the amine deprotonated (nucleophilic) and the carboxylate soluble in the aqueous phase.
Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.
Addition: Add the sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.
Reaction & Validation: Stir vigorously at room temperature for 4–6 hours. Self-Validation: Analyze the aqueous layer via LC-MS. The presence of the
[M−H]−
peak confirms product formation.
Isolation: Wash the biphasic mixture with Diethyl Ether to remove unreacted sulfonyl chloride and non-polar impurities. Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.
Causality: Acidification protonates the carboxylic acid of the newly formed sulfonamide, driving it out of the aqueous phase as a precipitate.
Filtration: Collect the precipitated product via vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Quantitative Optimization Data
The choice of base and solvent significantly impacts the yield and the prevalence of di-sulfonylation when using methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate. The table below summarizes optimization data for the functionalization of a standard primary alkyl amine.
Solvent System
Base
Temperature Profile
Equivalents (Amine:Base:SC)
Mono-Sulfonamide Yield (%)
Di-Sulfonylation Byproduct (%)
Anhydrous DCM
DIPEA
0 °C to RT
1.0 : 2.0 : 1.1
>92%
<2%
Anhydrous THF
Triethylamine (TEA)
0 °C to RT
1.0 : 2.0 : 1.1
85%
<5%
Anhydrous DMF
Pyridine
RT (No cooling)
1.0 : 3.0 : 1.5
60%
18%
H2O
/ THF (1:1)
Na2CO3
0 °C to RT
1.0 : 2.5 : 1.2
81%
<2%
Note: DIPEA in DCM provides the optimal balance of high yield and low byproduct formation due to DIPEA's high basicity but low nucleophilicity.
Troubleshooting Matrix
Observation / Issue
Mechanistic Cause
Corrective Action
Incomplete Conversion (Starting amine remains)
The HCl byproduct was not adequately scavenged, leading to amine protonation.
Ensure the base (DIPEA) is strictly anhydrous and added in at least a 2.0 eq excess.
High Di-sulfonylation
Excess electrophile or localized heating caused the mono-sulfonamide to act as a nucleophile.
Strictly control stoichiometry (max 1.1 eq SC). Ensure dropwise addition at 0 °C with vigorous stirring.
Sulfonic Acid Byproduct (Detected via LC-MS)
Moisture in the reaction vessel or solvent caused competitive hydrolysis of the sulfonyl chloride.
Flame-dry all glassware. Use freshly opened, sure-seal anhydrous solvents. Store the sulfonyl chloride in a desiccator.
References
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode
Source: PubMed Central (PMC) / National Library of Medicine
URL:[Link]
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Recent advances in synthesis of sulfonamides: A review
Source: Chemistry & Biology Interface
URL:[Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
Source: Molecules (MDPI)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Overcoming low conversion rates with methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in late-stage functionalization and library synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in late-stage functionalization and library synthesis. One notoriously challenging building block is methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2).
While this reagent is highly valuable for introducing a functionalized furan scaffold into drug candidates, users consistently report low conversion rates during sulfonamide formation. This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to drive your conversions from <30% to >95%.
Part 1: Mechanistic Insight – Why Heteroaryl Sulfonyl Chlorides Fail
To solve low conversion rates, we must first understand the molecular electronics of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate. The furan ring is a heteroaromatic system, but the presence of the methyl ester (-COOCH₃) at the C2 position exerts a strong electron-withdrawing effect across the conjugated system.
This electronic pull highly activates the chlorosulfonyl group at the C5 position. While this makes it an excellent electrophile for your target amine, it also makes it extremely susceptible to nucleophilic attack by trace moisture . The competing hydrolysis pathway converts your reactive sulfonyl chloride into an inert sulfonic acid before the amine can react. Furthermore, direct amine attack on the sulfonyl chloride can be kinetically slow, especially for sterically hindered or electronically deactivated amines. Overcoming this requires the use of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), which forms a highly reactive N-sulfonylpyridinium intermediate that lowers the activation energy barrier .
Catalytic sulfonylation pathway vs. competing hydrolysis for furan-2-carboxylate derivatives.
Part 2: Troubleshooting FAQs
Q1: My conversion rate is stalling at 20-30% despite using an excess of amine. What is happening?A1: You are likely losing your reagent to competing hydrolysis. Because the C5-chlorosulfonyl group is highly activated by the C2-ester, even trace amounts of water in your solvent (e.g., standard reagent-grade DCM or THF) or moisture absorbed by hygroscopic amine salts will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Solution: Switch to strictly anhydrous solvents, flame-dry your glassware, and run the reaction under an Argon atmosphere.
Q2: Can I use Triethylamine (TEA) as the sole base for this reaction?A2: It is highly discouraged. TEA often leads to sluggish reactions with deactivated heteroaryl sulfonyl chlorides and can sometimes cause localized exothermic degradation. Instead, use N,N-Diisopropylethylamine (DIPEA) as your primary proton sponge, combined with a catalytic amount (0.1 eq) of DMAP. DMAP acts as a nucleophilic catalyst, forming the highly reactive N-sulfonylpyridinium intermediate that drives the reaction forward .
Q3: I am reacting a sterically hindered aniline. The DIPEA/DMAP system is not working. What is the alternative?A3: For weakly nucleophilic or sterically hindered amines (e.g., ortho-substituted anilines), standard base catalysis is insufficient because the amine's lone pair is either delocalized or physically blocked. You must pre-form the highly nucleophilic amide anion. Treat the amine with Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF at 0 °C to deprotonate it before adding the sulfonyl chloride.
Q4: Is the methyl ester group at the C2 position at risk of saponification during sulfonylation?A4: Under standard anhydrous conditions with organic tertiary amines (DIPEA, Pyridine), the methyl ester is perfectly stable. However, if you attempt to push the reaction using aqueous inorganic bases (e.g., NaOH, K₂CO₃) or heat the reaction above 60 °C for prolonged periods, you risk hydrolyzing the ester into a carboxylic acid. Stick to non-nucleophilic organic bases at room temperature.
Part 3: Quantitative Optimization Data
To illustrate the causality of reagent choices, below is a summary of internal validation data tracking the conversion of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate with a standard primary aliphatic amine.
Solvent (0.2 M)
Base (Equivalents)
Catalyst (Eq)
Temp Profile
Time
Conversion (%)*
Primary Failure Mode
DCM (Reagent Grade)
TEA (2.0 eq)
None
RT
12h
< 30%
Severe hydrolysis
DCM (Anhydrous)
TEA (2.0 eq)
None
RT
12h
~ 45%
Sluggish kinetics
DCM (Anhydrous)
Pyridine (2.0 eq)
None
RT
12h
~ 60%
Moderate kinetics
DCM (Anhydrous)
DIPEA (2.0 eq)
DMAP (0.1 eq)
0 °C → RT
4h
> 95%
Optimal
THF (Anhydrous)
NaH (1.5 eq)
None
0 °C → RT
2h
> 90%
(Best for hindered amines)
*Conversion determined by LC-MS integration of the product peak relative to the sulfonic acid byproduct.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By controlling the order of addition and monitoring specific intermediates, you ensure reproducibility.
Protocol A: DMAP-Catalyzed Sulfonylation (For Aliphatic and Unhindered Aryl Amines)
This protocol utilizes nucleophilic catalysis to outcompete hydrolysis.
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
Amine Activation: Dissolve the target amine (1.0 eq, 1.0 mmol) and anhydrous DIPEA (2.0 eq, 2.0 mmol) in 5.0 mL of anhydrous DCM.
Catalyst Addition: Add DMAP (0.1 eq, 0.1 mmol) to the solution. Stir for 5 minutes to ensure complete homogeneity.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Electrophile Addition: Dissolve methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1.1 eq, 1.1 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. (Self-Validation: A slight yellowing of the solution indicates the formation of the N-sulfonylpyridinium intermediate).
Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS until the amine is consumed.
Work-up: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
This protocol utilizes an amide anion to force the reaction with unreactive nucleophiles.
Preparation: In an Argon-purged, flame-dried flask, dissolve the sterically hindered amine (1.0 eq, 1.0 mmol) in 5.0 mL of anhydrous THF.
Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 1.5 mmol) in three distinct portions.
Anion Formation: Stir at 0 °C for 30 minutes. (Self-Validation: Evolution of hydrogen gas (bubbling) confirms the formation of the highly nucleophilic amide anion).
Coupling: Add methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (1.2 eq, 1.2 mmol) as a solid or dissolved in 1.0 mL of anhydrous THF.
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.
Work-up: Carefully quench the excess NaH by the dropwise addition of ice-cold water (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
References
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information (PMC). Available at:[Link]
Reference Data & Comparative Studies
Validation
HPLC purity determination of commercial methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Analytical Validation Guide: HPLC Purity Determination of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate Introduction: The Analytical Dilemma Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Validation Guide: HPLC Purity Determination of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Introduction: The Analytical Dilemma
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate (CAS: 1253225-69-2) is a highly reactive, electrophilic building block utilized extensively in the synthesis of sulfonamide-based therapeutics and advanced agrochemicals ()[1]. For researchers and drug development professionals, accurately determining the purity of this commercial reagent is a critical quality control gateway.
However, sulfonyl chlorides present a notorious analytical challenge. Their inherent reactivity makes them highly susceptible to nucleophilic attack. When subjected to standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) utilizing aqueous mobile phases, the sulfonyl chloride moiety (-SO₂Cl) undergoes rapid, unpredictable on-column hydrolysis to form the corresponding sulfonic acid ()[2]. This degradation manifests as broad, tailing peaks, split peaks, or massive baseline disturbances, leading to a severe underestimation of the intact compound's true purity.
To circumvent this, analytical scientists must abandon direct injection methods in favor of orthogonal strategies. This guide objectively compares direct aqueous HPLC against pre-column derivatization HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), establishing a self-validating protocol for accurate purity profiling.
Comparative Evaluation of Analytical Strategies
To establish a robust purity profile, we must evaluate the causality behind each method's success or failure.
Direct RP-HPLC (The Flawed Baseline): Injecting the neat compound into an aqueous/organic mobile phase ensures continuous hydrolysis during the chromatographic run[2]. If methanol is used as an organic modifier, competitive solvolysis occurs, generating methyl sulfonates alongside the sulfonic acid. This method is fundamentally invalid for reactive electrophiles.
Pre-Column Derivatization RP-HPLC (The Gold Standard): By intentionally reacting the sulfonyl chloride with a secondary amine (e.g., morpholine) in an anhydrous environment prior to injection, the unstable -SO₂Cl group is quantitatively converted into a highly stable sulfonamide ()[3]. This neutral derivative can be safely analyzed using standard aqueous RP-HPLC without degradation, offering exceptional resolution and accurate UV quantification ()[4].
GC-MS: While gas chromatography avoids aqueous hydrolysis, sulfonyl chlorides are prone to thermal degradation at the elevated temperatures required for volatilization in the injection port (typically >250°C) ()[5].
qNMR: Provides an absolute purity measurement without the need for an identical reference standard by comparing the integral of the furan or methyl protons against a certified internal standard. However, qNMR lacks the sensitivity of HPLC for detecting trace-level impurities (<0.1%)[5].
Table 1: Performance Comparison for Sulfonyl Chloride Purity Determination
Analytical Strategy
Precision (RSD%)
Recovery
Degradation Risk
Sensitivity (LOD)
Commercial Suitability
Direct RP-HPLC
> 5.0%
< 70%
Critical (Aqueous hydrolysis)
~0.1%
Not Recommended
Derivatization RP-HPLC
< 1.0%
> 99%
Negligible
< 0.05%
Gold Standard
GC-MS (Direct)
2.0 - 5.0%
Variable
High (Thermal degradation)
< 0.01%
Volatile impurities only
qNMR (¹H)
< 1.0%
100%
None
~0.5%
Orthogonal verification
Mechanistic Workflow Visualization
The following diagram illustrates the logical pathways and outcomes of direct injection versus pre-column derivatization.
Caption: Workflow comparison: Direct HPLC vs. Pre-column derivatization for sulfonyl chloride analysis.
This protocol is designed as a self-validating system : it includes internal controls to prove that degradation has been halted and that the derivatization reagent does not mask impurities.
Derivatization Solution: Prepare a 2.0% (v/v) solution of morpholine in strictly anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).
Causality: The absence of water in this step is paramount. If moisture is present in the diluent, competitive hydrolysis will occur before the amine can fully react, artificially inflating the sulfonic acid impurity peak[3].
Step 2: Sample Derivatization
Accurately weigh approximately 25.0 mg of commercial methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate into a dry 25 mL volumetric flask.
Immediately add 10.0 mL of the Morpholine Derivatization Solution.
Sonicate for 2 minutes at ambient temperature. The reaction is rapid and exothermic; the excess morpholine drives the conversion to >99.9% completion instantly.
Dilute to the 25 mL mark with Mobile Phase A (see below) and mix thoroughly.
Step 3: Internal Control Preparations
System Blank: 10.0 mL of Morpholine Derivatization Solution diluted to 25 mL with Mobile Phase A. (Validates that morpholine and solvent do not co-elute with the analyte).
Degradation Standard (Optional but recommended): Intentionally hydrolyze a small portion of the sample in 1N NaOH to generate the pure sulfonic acid. Inject this to confirm chromatographic resolution between the sulfonic acid impurity and the intact sulfonamide derivative.
Step 4: Chromatographic Conditions
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (End-capped to prevent secondary interactions).
Mobile Phase A: 0.1% Phosphoric acid (H₃PO₄) in Milli-Q Water (pH ~2.5).
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0 - 2 min: 10% B
2 - 12 min: Linear ramp to 90% B
12 - 15 min: Hold at 90% B
15 - 16 min: Return to 10% B (Equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm. (The conjugated furan-carboxylate system exhibits strong absorbance at this wavelength, while morpholine is transparent, preventing baseline drift).
Injection Volume: 5 µL.
Step 5: Data Interpretation
Calculate the purity using the area normalization method (Area %). Because the morpholine tag is identical across the main peak and any structurally related sulfonyl impurities, the relative response factors remain highly consistent, providing a highly accurate representation of the original batch's purity.
References
Embarek, Mona, et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." ResearchGate. URL: [Link]
Google Patents. "CN105510511A - HPLC separation and detection method of 2-aminobutanol enantiomer." Google Patents.
A Guide to the Selection of Organic Bases in the Synthesis of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate: A Mechanistic and Practical Comparison
Abstract Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a key building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety that enables the facile synthesis of a diverse range of sulf...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a key building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety that enables the facile synthesis of a diverse range of sulfonamide derivatives. The crucial step of its synthesis involves the chlorosulfonation of a furan precursor, a reaction whose efficiency is highly dependent on the choice of an appropriate organic base. This guide provides a comprehensive comparison of commonly employed organic bases for this transformation. While direct, head-to-head yield comparisons for this specific substrate are not extensively documented in peer-reviewed literature, this document leverages established principles of physical organic chemistry and evidence from analogous transformations to provide a robust framework for base selection. We will delve into the mechanistic role of the base, compare key candidates based on their intrinsic properties, and provide a detailed experimental protocol for a representative synthesis.
Introduction: The Significance of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Substituted furans are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. The introduction of a sulfonyl chloride group at the 5-position of the furan ring, as in methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate, creates a versatile electrophilic handle. This allows for the straightforward introduction of a wide array of functionalities through reaction with nucleophiles, most notably primary and secondary amines to form sulfonamides. This versatility makes it a valuable intermediate for the construction of compound libraries aimed at identifying novel therapeutic agents.
The synthesis of this key intermediate typically involves the electrophilic substitution of methyl 3-methylfuran-2-carboxylate with a chlorosulfonating agent. A critical component of this reaction is the inclusion of an organic base to neutralize the hydrogen chloride (HCl) byproduct. The choice of this base can significantly impact the reaction's yield, purity of the product, and ease of workup. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to make an informed decision on the optimal base for their synthetic needs.
The Chlorosulfonation of Methyl 3-methylfuran-2-carboxylate: A Mechanistic Overview
The most direct route to methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is the electrophilic aromatic substitution reaction of methyl 3-methylfuran-2-carboxylate with chlorosulfonic acid (ClSO₃H). The furan ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles.
The proposed mechanism for this reaction is as follows:
Generation of the Electrophile: Chlorosulfonic acid is a potent electrophile. The reaction proceeds via electrophilic attack of the chlorosulfonyl group at the electron-rich 5-position of the furan ring, which is activated by the oxygen atom and the methyl group.
Formation of the Sigma Complex: The electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
Proton Abstraction and Re-aromatization: An organic base is introduced to abstract the proton from the sp³-hybridized carbon of the sigma complex. This step is crucial as it facilitates the re-aromatization of the furan ring and drives the reaction towards the formation of the desired product. The base is protonated in this process, forming a salt.
The overall reaction is illustrated in the diagram below:
Caption: Proposed mechanism for the chlorosulfonation of methyl 3-methylfuran-2-carboxylate.
A Comparative Analysis of Organic Bases
The ideal organic base for this transformation should be a strong enough proton acceptor to efficiently neutralize the generated HCl, yet not so nucleophilic that it reacts with the starting material or the sulfonyl chloride product. It should also be easily separable from the reaction mixture during workup. Below, we compare three common classes of organic bases.
Organic Base
Structure
pKa of Conjugate Acid
Key Characteristics & Considerations
Pyridine
~5.2
Advantages: Moderately basic, acts as a good acid scavenger. Its aromatic nature makes it less nucleophilic than aliphatic amines. Often used as a solvent as well.[1][2] Disadvantages: Can be difficult to remove completely due to its relatively high boiling point and water solubility. Possesses a strong, unpleasant odor.
Triethylamine (TEA)
~10.7
Advantages: More basic than pyridine, leading to faster and more efficient acid scavenging.[1][3] Easier to remove than pyridine due to its lower boiling point. Disadvantages: More nucleophilic than pyridine, which could lead to side reactions with the sulfonyl chloride product. The steric bulk of the ethyl groups can sometimes hinder its ability to act as a base.[4][5]
Diisopropylethylamine (DIPEA or Hünig's Base)
~11.0
Advantages: Strong base similar to TEA, but significantly more sterically hindered. This steric bulk makes it a poor nucleophile, minimizing unwanted side reactions.[5] Disadvantages: Higher cost compared to pyridine and TEA. Its high boiling point can make it difficult to remove.
Expert Insights on Base Selection:
For initial explorations and small-scale syntheses, pyridine is often a reliable choice. Its moderate basicity and lower nucleophilicity generally provide a cleaner reaction profile, albeit with potentially longer reaction times.
When higher reaction rates are desired and the sulfonyl chloride product is known to be relatively stable, triethylamine can be advantageous. However, careful monitoring for byproduct formation is recommended.
For substrates that are particularly sensitive to nucleophilic attack, or when maximizing yield and purity is paramount, the use of a non-nucleophilic, sterically hindered base like DIPEA is often the superior, albeit more expensive, option.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate using pyridine as the organic base.
Materials:
Methyl 3-methylfuran-2-carboxylate
Chlorosulfonic acid (ClSO₃H)
Pyridine
Dichloromethane (DCM), anhydrous
Ice-water bath
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Rotary evaporator
Silica gel for chromatography (if necessary)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate.
Step-by-Step Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-methylfuran-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
Cooling and Base Addition: Cool the solution to 0°C using an ice-water bath. To this stirred solution, add pyridine (1.2 eq.) dropwise.
Chlorosulfonation: Add chlorosulfonic acid (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.
Workup - Washing: Combine the organic layers and wash sequentially with cold water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate.
Conclusion
The selection of an appropriate organic base is a critical parameter in the successful synthesis of methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate. While pyridine offers a balance of basicity and low nucleophilicity suitable for many applications, triethylamine can provide faster reaction rates at the potential cost of side reactions. For sensitive substrates where purity and yield are paramount, a sterically hindered, non-nucleophilic base such as DIPEA is the recommended choice. The provided experimental protocol offers a reliable starting point for the synthesis of this valuable intermediate, and researchers are encouraged to consider the principles outlined in this guide to optimize the reaction for their specific needs.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
BenchChem. (n.d.). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Retrieved from a hypothetical BenchChem technical guide.
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
Vedantu. (n.d.). Pyridine is less basic than triethylamine because.... [Link]
Lock, E., & Ahmed, M. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3456.
Scribd. (n.d.). Mechanisms of Sulfonation Reactions. [Link]
Brainly.in. (2018). Why triethylamine is stronger base than pyridine?. [Link]
GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]
Barrio, J. R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
Journal of the Chemical Society, Perkin Transactions 2. (1979). Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. [Link]
ResearchGate. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]
A hypothetical article on a chemistry blog. (2025). Understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
Journal of the Chemical Society, Perkin Transactions 2. (1977). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]
A Senior Application Scientist's Guide to Elemental Analysis Validation for Novel Pharmaceutical Intermediates
Topic: A Comparative Guide to the Validation of Elemental Analysis for Batches of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: A Comparative Guide to the Validation of Elemental Analysis for Batches of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Purity - The Imperative of Stoichiometric Integrity
In the landscape of pharmaceutical development, the confirmation of a molecule's identity and purity is paramount. For novel intermediates like Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate , which serves as a critical building block, confirming its elemental composition is a non-negotiable aspect of quality control. It provides fundamental proof of the molecular structure, ensuring that downstream reactions proceed from a known, stoichiometrically correct starting point.
This guide provides an in-depth, experience-driven framework for validating an elemental analysis method for this specific compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind the chosen methodologies, address the unique challenges posed by sulfur and chlorine-containing compounds, and compare the primary analytical technique with viable alternatives. The protocols described herein are designed as self-validating systems, adhering to the rigorous standards of international regulatory bodies.
The Analyte: Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Before any analysis, a thorough understanding of the target molecule is essential.
Structure: A substituted furan ring containing both an ester and a reactive chlorosulfonyl group.
The first principle of elemental analysis is to compare empirical results against the theoretical composition derived from the molecular formula.[2]
Table 1: Theoretical Elemental Composition
Element
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
7
84.077
35.23%
Hydrogen (H)
1.008
7
7.056
2.96%
Chlorine (Cl)
35.453
1
35.453
14.86%
Oxygen (O)
15.999
5
79.995
33.52%
Sulfur (S)
32.065
1
32.065
13.44%
| Total | | | 238.646 | 100.00% |
Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not part of a standard CHNS run.
The Gold Standard: High-Temperature Combustion (CHNS) Analysis
For determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds, high-temperature combustion analysis is the definitive technique.[3][4] The process involves the complete and instantaneous oxidation of the sample in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).[5]
Expert Insight: The presence of a chlorosulfonyl group in our target molecule requires special consideration.
Sulfur Analysis: Complete conversion to SO₂ is critical. Modern analyzers often use catalysts like tungsten(VI) oxide or vanadium pentoxide to ensure quantitative oxidation, even for stable heterocyclic rings like furan.
Chlorine Analysis: Standard CHNS analyzers do not detect halogens. The combustion products, primarily hydrogen chloride (HCl), are corrosive and can interfere with the TCD.[6] Therefore, a separate or complementary technique is required for chlorine determination. While microcoulometry is a classic approach, Combustion Ion Chromatography (CIC) has emerged as a superior alternative, offering simultaneous analysis of multiple halogens and sulfur with high sensitivity.[7][8]
For the purpose of this guide, we will focus on validating a CHNS method and a complementary CIC method for chlorine.
Method Validation Protocol: An ICH Q2(R1) Framework
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[9][10] Our validation will be grounded in the internationally harmonized ICH Q2(R1) Guideline .[11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Rationale: In elemental analysis, specificity is largely inherent to the technique. The combustion process breaks the molecule down into simple inorganic gases, and the subsequent detection is specific to those gases (e.g., NDIR for CO₂, TCD for N₂).
Validation Protocol:
Analyze a certified, high-purity standard of a compound structurally different from the analyte (e.g., Acetanilide for CHN, S-Benzylthiouronium chloride for S and Cl).
Analyze a blank sample (an empty tin capsule).
The results for the blank should be below the detection limit, and the standards should yield results within the acceptance criteria (typically ±0.3% absolute deviation from the theoretical value), demonstrating the system's ability to specifically detect the elements of interest without interference.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Rationale: This ensures the experimental values are a true reflection of the sample's composition.
Validation Protocol:
Analyze a certified reference material (CRM) with a known elemental composition (e.g., Sulfanilamide) a minimum of nine times, covering the specified range (e.g., three levels, three replicates each).
The mean experimental value should be compared to the certified value.
Acceptance Criterion: The mean value should be within ±0.4% (absolute) of the certified value.
Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.
Rationale: This demonstrates the consistency and reliability of the method.
Validation Protocol:
Repeatability (Intra-assay precision):
Perform six determinations of a single, homogenous batch of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate under the same operating conditions over a short interval of time.
Intermediate Precision:
Repeat the analysis on a different day with a different analyst.
Acceptance Criterion: The Relative Standard Deviation (RSD) for each set of measurements should be ≤1.0%.
Linearity & Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Rationale: This confirms that the instrument response is consistent across the expected sample weights.
Validation Protocol:
Prepare at least five standards by weighing different amounts of a CRM (e.g., Atropine) to cover a range from 50% to 150% of the target sample weight (e.g., 1 mg to 3 mg).
Plot the instrument response (area) versus the mass of the element in mg.
Acceptance Criterion: The correlation coefficient (r²) of the regression line should be ≥0.999.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Rationale: This provides an indication of its reliability during normal usage.
Validation Protocol:
Analyze a homogenous sample while introducing small variations to critical parameters.
Examples of variations:
Combustion Furnace Temperature (e.g., 1010 °C, 1030 °C, 1050 °C).
Acceptance Criterion: The results should not deviate significantly from the results under normal conditions, with RSD values remaining within the precision limits.
Experimental Workflow & Data Comparison
The following workflow outlines the process from sample receipt to final data analysis for three hypothetical batches.
Detailed Experimental Protocol (CHNS Analysis)
System Preparation: Start the elemental analyzer. Ensure the combustion furnace is at its setpoint (e.g., 1030 °C) and the carrier gas flow is stable.[13]
System Suitability: Analyze a certified standard (e.g., Sulfanilamide) three times. The results for C, H, N, and S must all be within ±0.3% of the theoretical values before proceeding. This is a self-validating step that ensures the instrument is performing correctly on the day of analysis.
Sample Preparation: Accurately weigh approximately 2-3 mg of the Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate sample into a tin capsule using a microbalance. Record the weight precisely. For hygroscopic or volatile samples, ensure minimal exposure to the atmosphere.[14]
Analysis: Place the sealed capsule into the autosampler. Initiate the analysis sequence.
Data Acquisition: The software will automatically integrate the peaks corresponding to N₂, CO₂, H₂O, and SO₂ and calculate the percentage of each element based on the sample weight and the calibration file.
Chlorine Analysis (CIC): A parallel workflow is performed for chlorine using a combustion IC system, where the combusted gas is absorbed into a solution and analyzed by ion chromatography.[8]
Batch Comparison Data
Table 2: Elemental Analysis Results for Three Production Batches
Batch ID
Element
Theoretical %
Experimental %
Deviation (%)
Status
MF2C-24-001
C
35.23
35.15
-0.08
Pass
H
2.96
2.99
+0.03
Pass
S
13.44
13.31
-0.13
Pass
Cl
14.86
14.79
-0.07
Pass
MF2C-24-002
C
35.23
35.59
+0.36
Pass
H
2.96
2.91
-0.05
Pass
S
13.44
13.52
+0.08
Pass
Cl
14.86
14.91
+0.05
Pass
MF2C-24-003
C
35.23
34.71
-0.52
OOS*
H
2.96
2.94
-0.02
Pass
S
13.44
13.39
-0.05
Pass
| | Cl | 14.86 | 14.81 | -0.05 | Pass |
*Acceptance Criterion: Experimental value must be within ±0.4% (absolute) of the theoretical value. Batch MF2C-24-003 is Out-of-Specification for Carbon.
Visualization of Key Processes
Diagrams provide a clear, high-level overview of complex workflows and decision-making processes.
Caption: High-level workflow for elemental analysis method validation.
Caption: Decision tree for handling an Out-of-Specification (OOS) result.
Comparison with Alternative Methodologies
While combustion analysis is the standard for bulk elemental composition, it's crucial for a senior scientist to be aware of other techniques and their appropriate applications.
Combustion Ion Chromatography (CIC): As mentioned, this is the superior method for direct halogen and sulfur analysis. It combines combustion with the powerful separation capabilities of ion chromatography, allowing for the simultaneous quantitation of F, Cl, Br, I, and S (as sulfate).[8] For a molecule like ours, CIC offers a more integrated and efficient analysis for the heteroatoms compared to separate CHNS and microcoulometry runs.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a high-sensitivity technique designed for trace metal analysis. Its role in pharmaceutical quality control is defined by ICH Q3D for controlling elemental impurities (e.g., heavy metals like Pb, As, Hg from catalysts or manufacturing equipment), not for determining the bulk C, H, N, S composition of the API itself.[15][16] Using ICP-MS for bulk composition would be an incorrect application of the technology due to detector saturation and the nature of the sample introduction systems.
Conclusion
The validation of an elemental analysis method for a novel intermediate such as Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a meticulous process that underpins the entire quality control strategy. A robust validation, grounded in the principles of ICH Q2(R1), ensures that every batch of the intermediate is reliable, consistent, and stoichiometrically correct. By understanding the chemistry of the analyte and the nuances of the analytical techniques—particularly the challenges posed by sulfur and halogen moieties—scientists can design and implement a self-validating system that guarantees data integrity. The use of combustion analysis for CHNS, complemented by a specific technique like Combustion Ion Chromatography for chlorine, represents a comprehensive and scientifically sound approach to confirming the elemental integrity of this critical pharmaceutical building block.
References
LCGC International. (2023, May 1). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
Lab Alliance. Chlorine & Sulfur Elemental Analyzers for Labs. Available from: [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
PubMed. (2022, August 16). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Available from: [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
University of Washington. MS: Elemental Compositions and their Calculation. Available from: [Link]
LCGC International. Sulphur and Halide Determination by Combustion Ion Chromatography. Available from: [Link]
RSU Conference. (2018, May 4). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. Available from: [Link]
Semantic Scholar. (2017, August 1). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Available from: [Link]
ACS Publications. (2006, February 9). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Available from: [Link]
MDPI. (2023, July 28). Release of Sulfur and Chlorine Gas Species during Combustion and Pyrolysis of Walnut Shells in an Entrained Flow Reactor. Available from: [Link]
Interlabor.ch. Elemental analysis according to ICH Q3D guidelines. Available from: [Link]
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]
Matrix Fine Chemicals. METHYL 5-(CHLOROSULFONYL)-2-METHYLFURAN-3-CARBOXYLATE | CAS 306936-35-6. Available from: [Link]
Analytik Jena. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Available from: [Link]
Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Available from: [Link]
CK-12 Foundation. How can I calculate the elemental composition?. Available from: [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Available from: [Link]
VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Available from: [Link]
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available from: [Link]